N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide - 876724-08-2

N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide

Catalog Number: EVT-3088380
CAS Number: 876724-08-2
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Hydroxy-2-dipropylaminotetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a well-known selective agonist for the 5-HT1A receptor. In the study on pregnant human myometrium [], 8-OH-DPAT produced a highly variable increase in contractions, with low potency, and this effect was not significantly inhibited by the 5-HT1A antagonist WAY100635. This suggests that 8-OH-DPAT's action on myometrial contractility may not be solely mediated by the 5-HT1A receptor subtype.

[O-methyl-3H]-N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide (WAY100635)

Compound Description: WAY100635 is a potent and selective antagonist of the 5-HT1A receptor. Research on the mutant 5-HT1A receptor (D116A) demonstrated that WAY100635 retained binding affinity and exhibited partial agonist activity at this mutated receptor []. This suggests that the D116 residue might be crucial for the typical antagonistic activity of WAY100635.

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

Compound Description: α-Me-5-HT is a selective agonist for the 5-HT2 receptor. In the study on human myometrium, α-Me-5-HT consistently and potently stimulated contractions []. This effect was effectively blocked by the selective 5-HT2A receptor antagonist ketanserin, suggesting the involvement of 5-HT2A receptors in mediating myometrial contractions.

Ketanserin

Compound Description: Ketanserin acts as a selective antagonist for the 5-HT2A receptor. Studies on pregnant human myometrium revealed that ketanserin effectively inhibited the contractile response induced by α-Me-5-HT []. This further supports the presence of functional 5-HT2A receptors in the human myometrium and suggests their potential role in regulating uterine contractility.

BW723C86

Compound Description: BW723C86 is an agonist that exhibits selectivity for the 5-HT2B receptor. In the study on human myometrium, BW723C86 elicited inconsistent responses at potencies lower than expected for typical 5-HT2B receptor activation []. This observation suggests that 5-HT2B receptors may not play a significant role in regulating myometrial contractility.

Ro-60-01-75

Compound Description: Ro-60-01-75 acts as a selective agonist for the 5-HT2C receptor. Similar to BW723C86, Ro-60-01-75 produced inconsistent and weak responses in the human myometrium study [], suggesting a limited role for 5-HT2C receptors in mediating uterine contractions.

SB204741

Compound Description: SB204741 serves as a selective antagonist for the 5-HT2B receptor. In the human myometrium study, SB204741 did not affect the contractile response induced by α-Me-5-HT [], further supporting the minimal involvement of the 5-HT2B receptor subtype in regulating myometrial contractions.

RS102221

Compound Description: RS102221 functions as a selective antagonist for the 5-HT2C receptor. Similar to SB204741, RS102221 did not impact the contractile response induced by α-Me-5-HT in the human myometrium study [], further supporting the limited role of the 5-HT2C receptor in regulating uterine contractility.

Cisapride

Compound Description: Cisapride acts as an agonist for the 5-HT4 receptor. Similar to sumatriptan, cisapride did not demonstrate any effect on myometrial contractility in the human myometrium study []. This suggests that the 5-HT4 receptor subtype may not play a significant role in modulating uterine contractions.

AS19

Compound Description: AS19 serves as a selective agonist for the 5-HT7 receptor. In line with the lack of effect observed with sumatriptan and cisapride, AS19 also did not impact myometrial contractility in the human myometrium study []. This suggests that 5-HT7 receptors might not contribute significantly to regulating uterine contractions.

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R0–2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (SCH-D; vicriviroc)

Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist that has been evaluated in clinical trials for the treatment of HIV-1 infection. It exhibits a distinct mechanism of action compared to INCB9471 [].

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxyl)methyl]-2, 5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; aplaviroc)

Compound Description: 873140, also known as aplaviroc, is another CCR5 antagonist investigated in clinical trials for HIV-1 treatment. Like SCH-D, it displays a different mechanism of action compared to INCB9471 [].

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK427857; maraviroc)

Compound Description: UK427857, also known as maraviroc, is a CCR5 antagonist approved for treating HIV-1 infection. It functions by allosterically inhibiting CCR5, distinct from the mechanism of INCB9471 [].

Properties

CAS Number

876724-08-2

Product Name

N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide

IUPAC Name

N-[2-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

Molecular Formula

C25H31N3O3

Molecular Weight

421.541

InChI

InChI=1S/C25H31N3O3/c1-30-22-13-7-8-14-23(22)31-18-17-28-21-12-6-5-11-20(21)27-24(28)15-16-26-25(29)19-9-3-2-4-10-19/h5-8,11-14,19H,2-4,9-10,15-18H2,1H3,(H,26,29)

InChI Key

HDNSUXBSIOUMDT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.